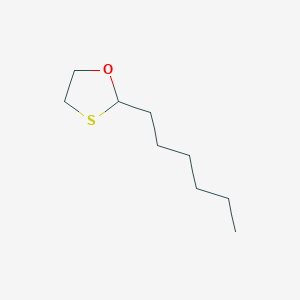

2-Hexyl-1,3-oxathiolane

Description

Heterocyclic Chemistry: Significance of Sulfur-Oxygen Ring Systems

Heterocyclic compounds are integral to the chemistry of life and are found at the core of many pharmaceuticals, agrochemicals, and materials. Five-membered rings containing both a sulfur and an oxygen atom, such as 1,3-oxathiolanes, represent a significant class within this domain. ontosight.ai The 1,3-oxathiolane (B1218472) ring is a saturated five-membered heterocycle with non-adjacent sulfur and oxygen atoms. ontosight.ai This arrangement imparts distinct chemical characteristics, influencing the molecule's polarity, stability, and reactivity.

The presence of both a thioether and an ether linkage within the same small ring system makes these compounds valuable intermediates in organic synthesis. They are notably used as protecting groups for carbonyl compounds, a fundamental strategy in the synthesis of complex organic molecules. Beyond this utility, the 1,3-oxathiolane scaffold is a key structural motif in a variety of biologically active compounds. nih.gov The specific stereochemistry of substituents on the ring can lead to vastly different biological effects, a common theme in medicinal chemistry.

Historical Trajectory and Evolution of 1,3-Oxathiolane Chemical Investigations

The fundamental structure of the 1,3-oxathiolane ring has been known to chemists for a considerable time. researchgate.net Early investigations often focused on their synthesis and basic reactivity. A common and enduring method for their preparation involves the condensation of an aldehyde or ketone with 2-mercaptoethanol (B42355). ontosight.aicosmileeurope.eu

However, the field of 1,3-oxathiolane chemistry experienced a significant surge in interest in the late 20th century. This was largely driven by the discovery that nucleoside analogs incorporating a 1,3-oxathiolane ring in place of the natural sugar moiety could exhibit potent antiviral activity. researchgate.net A landmark development was the synthesis of (±)-BCH-189 in 1989, the first oxathiolane nucleoside, which set the stage for the development of important antiretroviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (FTC). researchgate.netresearchgate.net These drugs are crucial components in the treatment of HIV/AIDS, functioning as nucleoside reverse transcriptase inhibitors. researchgate.net This success cemented the importance of the 1,3-oxathiolane ring system in medicinal chemistry and spurred extensive research into the synthesis of enantiomerically pure and variously substituted analogs. researchgate.net

Overview of Current Research Trajectories Involving 2-Hexyl-1,3-oxathiolane and its Analogs

Current research involving 1,3-oxathiolanes continues to be vibrant, though it follows divergent paths depending on the nature of the substitution on the heterocyclic ring.

For complex, chiral 1,3-oxathiolane analogs, the primary research focus remains in the realm of medicinal chemistry. The goal is often the discovery of new therapeutic agents, with efforts concentrated on creating novel nucleoside and non-nucleoside derivatives with potential antiviral, anticancer, or other biological activities. nih.gov The stereoselective synthesis of these complex molecules is a significant and ongoing challenge for synthetic chemists. researchgate.net

In contrast, for simpler, non-chiral analogs like This compound , the research trajectory is less about potent biological activity and more focused on its synthesis and potential applications in other areas of the chemical industry. The synthesis of this compound is typically achieved through the acid-catalyzed condensation of heptanal (B48729) with 2-mercaptoethanol. This straightforward and well-established reaction is a subject of ongoing interest for process optimization and the development of more environmentally benign catalytic methods.

While specific, high-profile research applications for this compound are not widely documented in academic literature, its structural similarity to known fragrance and flavor compounds suggests a potential area of exploration. For instance, the six-membered ring analogs, 2-alkyl-1,3-oxathianes, are known to possess interesting organoleptic properties and are used in the flavor and fragrance industry. By analogy, this compound and other 2-alkyl-1,3-oxathiolanes may be under investigation by commercial entities for their potential as aroma chemicals. The "hexyl" group, in particular, is a common feature in fragrance ingredients. researchgate.net

Therefore, the current research landscape for this compound is primarily centered on its efficient synthesis and characterization, with a latent potential for application in the flavor and fragrance sector. This stands in contrast to the heavily funded and academically prominent research into its more complex, chiral analogs for pharmaceutical development.

Compound Data

| Compound Name |

| This compound |

| Heptanal |

| 2-Mercaptoethanol |

| Lamivudine (3TC) |

| Emtricitabine (FTC) |

| (±)-BCH-189 |

| 2-Alkyl-1,3-oxathianes |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6712-27-2 |

| Molecular Formula | C₉H₁₈OS |

| Molecular Weight | 174.31 g/mol |

| Boiling Point | 251.1 °C at 760 mmHg |

| Density | 0.953 g/cm³ |

| Flash Point | 105.7 °C |

| Refractive Index | 1.474 |

Structure

3D Structure

Properties

CAS No. |

6712-27-2 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

2-hexyl-1,3-oxathiolane |

InChI |

InChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |

InChI Key |

BCKJVGNZNWQXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OCCS1 |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization of 2 Hexyl 1,3 Oxathiolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-hexyl-1,3-oxathiolane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. For instance, the protons on the oxathiolane ring would appear at distinct chemical shifts compared to the protons of the hexyl chain. The methylene (B1212753) protons adjacent to the oxygen and sulfur atoms in the ring would be expected to have different chemical shifts due to the differing electronegativity of these heteroatoms. The hexyl group would show a typical pattern of an upfield triplet for the terminal methyl group and overlapping multiplets for the methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom at the 2-position of the oxathiolane ring, bonded to both oxygen and sulfur and the hexyl group, would have a characteristic chemical shift. The carbons of the hexyl chain would appear in the aliphatic region of the spectrum. For example, in a related compound, 1-hexanol, the carbon atoms of the hexyl chain show distinct signals in the ¹³C NMR spectrum.

Stereochemical Analysis: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for determining the stereochemistry of this compound derivatives. longdom.org COSY experiments reveal correlations between protons that are coupled to each other, helping to establish the connectivity of atoms within the molecule. longdom.org This is particularly useful for determining the relative stereochemistry of substituents on the oxathiolane ring. longdom.org For more complex stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close in space, providing insights into the three-dimensional structure of the molecule. researchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~4.5-5.0 | ~75-85 |

| Oxathiolane-CH₂S | ~2.8-3.2 | ~30-40 |

| Oxathiolane-CH₂O | ~3.8-4.2 | ~65-75 |

| Hexyl-CH₂ (alpha) | ~1.6-1.8 | ~35-40 |

| Hexyl-(CH₂)₄ | ~1.2-1.4 | ~22-32 |

| Hexyl-CH₃ | ~0.9 | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₈OS, giving it a molecular weight of approximately 174.30 g/mol . chemnet.com

Upon ionization in the mass spectrometer, typically by electron ionization (EI), the this compound molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Common fragmentation pathways for 1,3-oxathiolanes involve cleavage of the bonds within the heterocyclic ring and the attached alkyl chain. For this compound, key fragmentation could include:

Loss of the hexyl group to give a fragment corresponding to the oxathiolane ring.

Cleavage of the oxathiolane ring, leading to fragments containing sulfur and/or oxygen. For the parent 1,3-oxathiolane (B1218472), fragment ions such as CHS⁺, CH₂OS⁺, and C₂H₄S⁺ are observed. nist.gov

Fragmentation of the hexyl chain itself, leading to a series of ions differing by 14 mass units (CH₂).

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass determination, allows for the unambiguous confirmation of the structure of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈OS |

| Molecular Weight | 174.30 g/mol chemnet.com |

| Major Expected Fragment Ions (m/z) | [M-C₆H₁₃]⁺, [C₂H₄S]⁺, [C₂H₄O]⁺, ions from hexyl chain fragmentation |

Advanced Chromatographic Techniques (e.g., GC-MS, GC-O, HPLC) for Isolation and Quantification

Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for identifying and quantifying this compound in various matrices. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum confirms the compound's identity.

Gas Chromatography-Olfactometry (GC-O): For applications in the flavor and fragrance industry, GC-O is a critical tool. As the separated compounds elute from the GC column, they are split into two streams. One stream goes to a detector (like a mass spectrometer), and the other goes to a sniffing port where a trained analyst can assess the odor of each compound. This allows for the correlation of specific chemical compounds, such as this compound, with their sensory properties.

High-Performance Liquid Chromatography (HPLC): While GC is well-suited for volatile compounds, HPLC can be used for the analysis of less volatile derivatives of this compound or for its purification from non-volatile impurities. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the polarity of the target compound and the matrix. For certain derivatives, HPLC can be used to separate enantiomers if a chiral stationary phase is employed. beilstein-journals.org

| Technique | Application | Key Information Obtained |

|---|---|---|

| GC-MS | Identification and quantification in complex mixtures | Retention time, mass spectrum, concentration researchgate.net |

| GC-O | Flavor and fragrance analysis | Odor description and intensity at a specific retention time |

| HPLC | Purification and analysis of less volatile derivatives, chiral separations | Retention time, purity, enantiomeric excess beilstein-journals.org |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds in the hexyl group and the oxathiolane ring.

C-O stretching: A distinct absorption band, typically in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond in the oxathiolane ring.

C-S stretching: Weaker absorptions in the 600-800 cm⁻¹ range, characteristic of the C-S bond.

CH₂ bending: Absorptions around 1450-1470 cm⁻¹ due to the scissoring vibration of the methylene groups.

The absence of strong absorptions in the regions characteristic of other functional groups, such as a broad O-H stretch around 3200-3600 cm⁻¹ (for alcohols) or a strong C=O stretch around 1700 cm⁻¹ (for ketones or aldehydes), helps to confirm the purity and the assigned structure of this compound. FTIR is a relatively simple and rapid technique that provides a valuable fingerprint of the molecule's functional group composition. scispace.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Ether-like) | Stretching | 1000-1300 |

| C-S (Thioether-like) | Stretching | 600-800 |

| CH₂ | Bending (Scissoring) | 1450-1470 |

Mechanistic and Kinetic Investigations in 1,3 Oxathiolane Chemical Processes

Elucidation of Reaction Mechanisms for 1,3-Oxathiolane (B1218472) Ring Formation

The formation of the 1,3-oxathiolane ring, specifically in 2-hexyl-1,3-oxathiolane, is most commonly achieved through the acid-catalyzed condensation of an aldehyde (heptanal) with a mercaptoalcohol (2-mercaptoethanol). The reaction proceeds through a well-established mechanistic pathway involving the formation of a key hemithioacetal intermediate.

The generally accepted mechanism involves the following sequential steps:

Activation of the Carbonyl Group : An acid catalyst protonates the carbonyl oxygen of heptanal (B48729). This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Nucleophilic Attack by Sulfur : The sulfur atom of the thiol group in 2-mercaptoethanol (B42355), being a potent nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemithioacetal.

Deprotonation : A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the sulfur atom, yielding a neutral hemithioacetal intermediate.

Intramolecular Cyclization : The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water). The molecule then undergoes an intramolecular nucleophilic attack where the terminal hydroxyl group attacks the carbon atom bonded to the sulfur.

Ring Closure and Regeneration of Catalyst : This attack displaces the water molecule, closing the five-membered ring to form a protonated 1,3-oxathiolane. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

Alternative catalysts, such as Lewis acids like chlorosilanes (e.g., trimethylsilyl (B98337) chloride), can also facilitate this transformation, often under mild, solvent-free conditions. arkat-usa.org The reaction direction can be influenced by the choice of catalyst and reaction conditions. arkat-usa.org

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Acid-catalyzed protonation of the heptanal carbonyl group. | Protonated Heptanal (Oxocarbenium ion character) |

| 2 | Nucleophilic attack of the thiol group from 2-mercaptoethanol. | Protonated Hemithioacetal |

| 3 | Formation of the neutral hemithioacetal intermediate. | Hemithioacetal |

| 4 | Intramolecular cyclization with the loss of a water molecule. | Protonated 1,3-Oxathiolane |

| 5 | Deprotonation to yield the final product and regenerate the catalyst. | This compound |

Studies on Thermodynamic versus Kinetic Control in Oxathiolane Syntheses

The principles of thermodynamic versus kinetic control are crucial in determining the product distribution in chemical reactions where multiple outcomes are possible. masterorganicchemistry.com A reaction is under kinetic control when the product ratio is determined by the relative rates of formation, favoring the product that forms fastest. numberanalytics.comlibretexts.org Conversely, a reaction under thermodynamic control allows for equilibrium to be established, favoring the most stable product. numberanalytics.comlibretexts.org Reaction conditions such as temperature, solvent, and reaction time are key factors that dictate which pathway dominates. libretexts.org

In the synthesis of 2-substituted 1,3-oxathiolanes like the 2-hexyl derivative, the formation of cis and trans diastereomers is possible if an additional substituent is present on the ring (e.g., at the C4 or C5 position). Generally, the trans isomer is thermodynamically more stable due to reduced steric strain, with the substituents positioned on opposite sides of the ring plane. The cis isomer may be the kinetic product, forming faster due to a lower activation energy pathway.

By manipulating reaction conditions, one can favor the formation of one isomer over the other:

Kinetic Control : Lower temperatures and shorter reaction times can trap the product mixture in a non-equilibrium state, enriching the faster-forming kinetic product. libretexts.org

Thermodynamic Control : Higher temperatures provide the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to reach equilibrium and favoring the more stable thermodynamic product. masterorganicchemistry.com

Research on related structures has shown that the 1,3-oxathiolane ring is often the thermodynamically favored product compared to potential open-chain intermediates or by-products. arkat-usa.org For instance, open-chain dithioacetals formed under certain conditions can slowly cyclize to the more stable 1,3-oxathiolane upon standing. arkat-usa.org

| Control Type | Typical Conditions | Dominant Product | Rationale |

|---|---|---|---|

| Kinetic | Low Temperature (e.g., 0°C or below), Short Reaction Time | cis-Isomer (Hypothetical Kinetic Product) | Forms via the pathway with the lowest activation energy. libretexts.org |

| Thermodynamic | High Temperature (e.g., Reflux), Long Reaction Time | trans-Isomer (Thermodynamic Product) | Reaction is reversible, allowing equilibrium to favor the most stable product. libretexts.org |

Mechanistic Basis of Stereoselectivity in Enzyme-Catalyzed Reactions

Enzymes are highly efficient and selective catalysts, widely employed in organic synthesis to achieve high levels of stereocontrol. nih.gov Lipases (E.C. 3.1.1.3), in particular, are versatile biocatalysts used for the kinetic resolution of racemic mixtures. mdpi.com The stereoselectivity of an enzyme stems from the unique three-dimensional architecture of its active site, which can preferentially bind and catalyze the reaction of one enantiomer over the other. mdpi.com

For a chiral 1,3-oxathiolane derivative, a lipase (B570770) could be used in a kinetic resolution process. For example, if a racemic mixture of a 1,3-oxathiolane bearing a primary alcohol were the substrate, a lipase could selectively catalyze the acylation of one enantiomer.

The mechanism for a lipase-catalyzed transesterification (acylation) involves:

Formation of the Acyl-Enzyme Complex : The lipase's active site, typically featuring a catalytic triad (B1167595) (e.g., Ser-His-Asp), reacts with an acyl donor (like vinyl acetate) to form a covalent acyl-enzyme intermediate.

Enantioselective Binding : The racemic alcohol (the oxathiolane substrate) enters the active site. The enzyme's chiral pocket preferentially binds one enantiomer in an orientation suitable for catalysis.

Nucleophilic Attack and Product Formation : The alcohol group of the preferentially bound enantiomer attacks the acyl-enzyme intermediate, releasing the acylated product and regenerating the free enzyme.

The other enantiomer, being a poor fit for the active site, reacts much slower or not at all. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains an alcohol). mdpi.com

Understanding Rearrangement Pathways and By-product Formation

In the synthesis of this compound from heptanal and 2-mercaptoethanol, the formation of by-products can occur, influenced by factors such as catalyst choice and reagent stoichiometry. arkat-usa.org

A significant side reaction is the formation of the open-chain dithioacetal, specifically heptanal bis(2-hydroxyethyl) dithioacetal . This occurs when two equivalents of 2-mercaptoethanol react with one equivalent of heptanal. Studies on analogous systems using nitrobenzaldehydes have demonstrated that the ratio of reagents is a determining factor in the product outcome. arkat-usa.org An excess of the mercaptoalcohol tends to favor the formation of the dithioacetal, whereas a 1:1 stoichiometry favors the desired 1,3-oxathiolane. arkat-usa.org

Interestingly, the formation of this dithioacetal is not always a dead end. It has been observed that these open-chain compounds can serve as precursors to the cyclic product. arkat-usa.org Over time, or with heating, the dithioacetal can undergo an intramolecular cyclization, eliminating a molecule of 2-mercaptoethanol to form the thermodynamically more stable 1,3-oxathiolane ring. This transformation represents a rearrangement pathway from a kinetic or side product to the final thermodynamic product. arkat-usa.org

Other potential side reactions, common in acid-catalyzed reactions of aldehydes, include the self-condensation of heptanal (an aldol (B89426) reaction) or polymerization, though these are often minimized by controlling the reaction conditions.

| Aldehyde : 2-Mercaptoethanol Ratio | Likely Major Product | Reference Principle |

|---|---|---|

| 1 : 1 | 2-Substituted-1,3-oxathiolane | Favors intramolecular cyclization. arkat-usa.org |

| 1 : 2+ | Bis(2-hydroxyethyl) dithioacetal | Favors intermolecular reaction with a second mercaptoalcohol molecule. arkat-usa.org |

Computational and Theoretical Chemical Studies of 2 Hexyl 1,3 Oxathiolane Systems

Quantum-Chemical Characterization of Electronic Structure and Reactivity

There are no dedicated studies found in the public domain that provide a quantum-chemical characterization of the electronic structure and reactivity of 2-hexyl-1,3-oxathiolane. Such a study would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's nucleophilic and electrophilic centers. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule.

For analogous heterocyclic systems, quantum calculations are employed to understand molecular geometry and behavior in both ground and excited states. acs.org These methods help in assessing the stabilities, energies, and vibrational frequencies of reactants, intermediates, and products, thereby providing insights into reaction pathways. acs.org However, specific values for these electronic parameters for this compound are not available.

Application of Density Functional Theory (DFT) for Mechanism Prediction and Energy Calculations

Density Functional Theory (DFT) is a powerful computational tool for predicting reaction mechanisms and calculating the energies of molecular systems. beilstein-journals.org It is widely used to investigate the relationship between structure, mechanism, and reactivity. acs.org For instance, DFT calculations have been used to study the mechanism of copper-catalyzed tandem arylation–cyclization reactions leading to functionalized heterocycles and to compare the free energy profiles of different reaction pathways. beilstein-journals.org

In the context of this compound, DFT could be applied to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the activation energies for potential reactions, such as oxidation or ring-opening.

Predict spectroscopic properties, like NMR and IR spectra, for comparison with experimental data.

Despite the broad applicability of DFT, no published studies were found that apply this method to predict mechanisms or calculate energies specifically for this compound.

Molecular Electrostatic Potential Mapping and Electron Density Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

While the principles of MEP analysis are general, specific MEP maps and electron density distribution analyses for this compound have not been reported. Such an analysis would identify the regions of negative potential, likely around the oxygen and sulfur atoms, indicating sites for electrophilic attack, and regions of positive potential, which would be susceptible to nucleophilic attack.

Computational Conformational Analysis of the 1,3-Oxathiolane (B1218472) Ring

The 1,3-oxathiolane ring is a five-membered heterocycle that can adopt various conformations. Computational conformational analysis is crucial for understanding the three-dimensional structure of the molecule and how the substituent at the 2-position influences the ring's geometry.

Studies on related 2-substituted 1,3-oxathiolanes suggest that the ring typically adopts a slightly distorted envelope conformation, with the oxygen atom often occupying the "flap" position. The energetic preference for a substituent at the 2-position to be in an axial or equatorial-like position is determined by steric and electronic factors. While -ΔG values have been calculated for smaller substituents like methyl, ethyl, and isopropyl groups in the 2-position of the 1,3-oxathiolane ring, no such data is available for the larger hexyl group. A detailed conformational analysis of this compound would involve calculating the relative energies of different conformers to determine the most stable arrangement of the hexyl chain and the oxathiolane ring. However, no such specific analysis for this compound has been published.

Future Directions and Emerging Research Frontiers for 2 Hexyl 1,3 Oxathiolane

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental sustainability is driving the development of greener synthetic pathways for producing 1,3-oxathiolane (B1218472) derivatives. chemistryjournals.net Future research is centered on methods that are more efficient, use safer reagents, and operate under milder conditions.

One of the most promising green approaches is the use of biocatalysis. chemistryjournals.net Enzymatic methods have already been successfully employed for the asymmetric synthesis of key 1,3-oxathiolane intermediates, such as those for the antiviral drugs Lamivudine (B182088) and Emtricitabine. nih.govnih.gov These enzymatic reactions offer high stereoselectivity and efficiency under eco-friendly conditions. nih.govnih.gov Future work will likely expand the library of available enzymes to create a wider range of chiral 2-substituted-1,3-oxathiolanes.

Another key strategy is "supply-centered synthesis," which prioritizes the use of low-cost, readily available, and less hazardous starting materials. acs.orgnih.gov A novel route for the oxathiolane core has been developed using fundamental feedstocks like chloroacetic acid, vinyl acetate, and sodium thiosulfate. acs.orgnih.gov This approach, which utilizes sulfenyl chloride chemistry, minimizes reliance on more complex and expensive reagents. acs.orgnih.gov

Furthermore, innovative technologies like flow chemistry and microwave-assisted synthesis are expected to play a larger role. chemistryjournals.net Flow reactors offer superior control over reaction parameters, enhancing safety and efficiency, while microwave technology can dramatically reduce reaction times and energy consumption. chemistryjournals.net Efficient one-pot syntheses, such as the reaction of oxiranes with carbon disulfide, are also being refined to improve yields and reduce waste. researchgate.net

Exploration of Novel Biochemical Targets and Therapeutic Potential (excluding clinical trials)

While the 1,3-oxathiolane scaffold is well-established in antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors (NRTIs), significant potential exists for its application against other diseases. nih.govresearchgate.net The core mechanism of action for antiviral 1,3-oxathiolane nucleosides involves their phosphorylation in vivo, followed by incorporation into viral DNA, where they act as chain terminators for the reverse transcriptase enzyme. nih.gov

Emerging research is focused on synthesizing novel 1,3-oxathiolane derivatives and screening them against a broader range of biological targets. For instance, new classes of 1,3-oxathiolane nucleoside derivatives have been designed and synthesized based on the structure of broad-spectrum antiviral agents like T-705 (Favipiravir). nih.gov One such compound has already shown activity against the influenza A (H1N1) virus, demonstrating the potential to tackle different viral families. nih.gov

Beyond antiviral applications, the principles of targeting specific enzymes could be applied to other therapeutic areas. For example, research into other heterocyclic compounds has identified inhibitors of monoamine oxidase (MAO) and cholinesterase enzymes, which are key targets in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. nih.gov Future investigations may explore whether specifically designed 1,3-oxathiolane derivatives can modulate the activity of such enzymes. The inherent pharmacological potential of the 1,3-oxathiolane ring suggests that with appropriate structural modifications, new lead compounds for a variety of diseases could be discovered. researchgate.net

Advanced Integration of Computational Chemistry with Experimental Studies

The synergy between computational modeling and experimental synthesis is becoming a cornerstone of modern drug discovery and chemical synthesis. For the 1,3-oxathiolane scaffold, this integration is expected to accelerate the discovery of new compounds and processes.

Computational methods, such as quantum-chemical simulations and molecular dynamics, are powerful tools for understanding the three-dimensional structure and conformational behavior of these molecules. researchgate.net Such analyses are critical for predicting how a molecule like 2-Hexyl-1,3-oxathiolane will interact with a biological target, thereby guiding the design of more potent derivatives. researchgate.net Computer-aided drug design was instrumental in the development of novel 1,3-oxathiolane nucleoside analogues with antiviral potential. nih.gov

Moreover, integrated computational and experimental models can provide a systems-level understanding of metabolic and chemical processes. nih.gov This approach can be used to identify key factors that control reaction yields or to predict optimal substrates for a given transformation. nih.gov For example, a model-driven investigation could identify novel, more efficient synthetic routes or pinpoint metabolic engineering strategies to enhance the production of a 1,3-oxathiolane-based compound in a biological system. nih.gov This predictive power allows researchers to prioritize experiments, saving time and resources.

Design and Synthesis of Complex Architectures Incorporating the 1,3-Oxathiolane Scaffold

The 1,3-oxathiolane ring serves as a versatile building block for the construction of more complex and potentially more potent molecules. nih.gov A major area of research has been the stereoselective coupling of the 1,3-oxathiolane core with various nucleobases to create a diverse library of nucleoside analogues. nih.govnih.gov This strategy remains a fruitful avenue for discovering new antiviral agents. nih.gov

Future research will likely move towards creating even more elaborate molecular architectures. This includes the synthesis of hybrid molecules where the 1,3-oxathiolane moiety is combined with other pharmacologically active scaffolds, such as pyrazolone. researchgate.net The goal of creating such hybrids is to potentially enhance the biological activity or to create compounds with multi-target capabilities. researchgate.net

Additionally, the 1,3-oxathiolane ring itself can be a starting point for synthesizing larger, more complex heterocyclic systems through reactions like ring enlargements. researchgate.net The development of novel synthetic methodologies that allow for the efficient construction of these intricate structures is a key research frontier. These advanced architectures open up new possibilities for fine-tuning the pharmacological profile of 1,3-oxathiolane-based compounds.

Q & A

Basic: What are the optimized synthetic methodologies for 2-hexyl-1,3-oxathiolane?

The synthesis of 2-alkyl/aryl-1,3-oxathiolanes typically involves acid-catalyzed condensation between a thiol (e.g., 2-mercaptoethanol) and an aldehyde (e.g., hexanal for the hexyl substituent). Key parameters include:

- Catalyst selection : p-Toluenesulfonic acid (PTSA) is widely used due to its efficiency in promoting cyclocondensation via azeotropic dehydration .

- Solvent system : Benzene or toluene facilitates water removal via Dean-Stark traps, improving reaction yields (80–89% for analogous compounds) .

- Stoichiometry : A 1:1 molar ratio of thiol to aldehyde minimizes side products like disulfides or oligomers .

Post-synthesis, purification via column chromatography or recrystallization (e.g., using acetone/water systems) is recommended to isolate high-purity products .

Basic: How is structural characterization of this compound performed?

Robust analytical workflows are essential:

- Spectroscopy :

- Mass spectrometry (GC-MS) : Molecular ion peaks (e.g., m/z 174 for C₉H₁₈OS) and fragmentation patterns (e.g., loss of hexyl group) validate the structure .

Basic: What factors influence the stability of this compound under experimental conditions?

- Acid/Base sensitivity : The oxathiolane ring undergoes acid-catalyzed rearrangement (e.g., to dihydrooxathiines) or base-mediated hydrolysis. Stability studies in buffered solutions (pH 3–9) are critical .

- Thermal stability : Thermal gravimetric analysis (TGA) reveals decomposition temperatures; for analogs, stability up to 150°C is typical .

- Light/O₂ exposure : Singlet oxygen can induce oxidation of the sulfur atom, forming sulfoxides. Storage under inert atmospheres (N₂/Ar) is advised .

Advanced: How can computational methods resolve contradictions in reaction mechanisms for oxathiolane derivatives?

- Reaction simulation tools : CAMEO modules predict regioselectivity and intermediates under acidic/basic conditions. For example, simulations of acid-catalyzed ring-opening reactions align with experimental NMR data for dihydrooxathiine formation .

- DFT calculations : Assess transition-state energies for competing pathways (e.g., thiol vs. alcohol nucleophilic attack), clarifying why hexanal favors 1,3-oxathiolane over 1,3-dithiolane products .

Advanced: What strategies improve enantiomeric purity of this compound for medicinal applications?

- Chiral catalysts : Titanium tetrachloride-mediated isomerization can enrich cis-isomers (up to 90% purity), followed by sulfuric acid recrystallization to ≥99.5% purity .

- Enzymatic resolution : Lipases (e.g., Trichosporon laibachii) selectively hydrolyze one enantiomer in dynamic kinetic resolutions, achieving >95% enantiomeric excess for related oxathiolane nucleosides .

Advanced: How do structural modifications of this compound impact biological activity?

- SAR studies : Introducing electron-withdrawing groups (e.g., halogens) on the hexyl chain enhances interactions with hydrophobic enzyme pockets. For example, benzo-1,3-oxathiolane derivatives show antipredator activity in arthropods via sulfur-mediated receptor binding .

- Pharmacokinetic profiling : Radiolabeled analogs (e.g., ³H/¹⁴C-tagged) track metabolic stability in hepatic microsomes, identifying oxidation at the sulfur atom as a major degradation pathway .

Advanced: How can conflicting data on catalytic efficiency in oxathiolane synthesis be reconciled?

- Comparative studies : Evaluate PTSA vs. methanesulfonic acid in identical solvent systems. For example, PTSA in toluene yields 85% dihydrooxathiine vs. 72% with methanesulfonic acid, attributed to stronger Brønsted acidity .

- Kinetic isotope effects : Deuterated solvents (e.g., D₂O) reveal rate-determining steps (e.g., hemithioacetal formation), clarifying discrepancies in reported activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.